9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Description
Properties
IUPAC Name |
9-fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO2/c19-11-6-8-15-14(9-11)16(18(21)22)13-7-5-10-3-1-2-4-12(10)17(13)20-15/h1-4,6,8-9H,5,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOTFFYENMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=CC=CC=C41)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit specific enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Table 1: Key Molecular and Physicochemical Data
Key Observations :
- Methoxy and methyl substituents in the naphthyridine derivative (Table 1, row 4) increase molecular weight and lipophilicity (logP = 1.64), suggesting superior membrane permeability but reduced solubility compared to the fluorinated acridine .
Pharmacological and Toxicological Profiles
Key Observations :
- Fluorination may mitigate the release of toxic fumes (e.g., NOx/SOx) observed in Tetrophine during decomposition .
Substituent Effects on Bioactivity
- Fluorine vs. Hydrogen : Fluorine at C9 enhances DNA intercalation and topoisomerase inhibition in acridine derivatives, improving antitumor efficacy .
- Carboxylic Acid Position : The C7-carboxylic acid group in the target compound is critical for salt formation (e.g., sodium salt), enhancing solubility and bioavailability compared to C2-substituted analogs .
Biological Activity
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound is characterized by a fluorine atom and a carboxylic acid group attached to a dihydrobenzo[c]acridine scaffold. Its molecular formula is with a molecular weight of approximately 293.292 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C18H12FNO2 |
| Molecular Weight | 293.292 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 498.6 ± 45.0 °C |
| Flash Point | 255.3 ± 28.7 °C |
Anti-Cancer Properties
Research indicates that compounds related to acridine structures exhibit significant anti-cancer activity. A critical review highlighted the effectiveness of acridine derivatives in targeting various cancer cell lines through multiple mechanisms, including:
- Inhibition of Topoisomerase II : This enzyme plays a crucial role in DNA replication and repair. Compounds similar to this compound have shown potent inhibition of Topoisomerase II, leading to apoptosis in cancer cells .
- Histone Deacetylase (HDAC) Inhibition : The compound has demonstrated HDAC inhibitory activity, which is essential for regulating gene expression and can lead to cancer cell death .
- DNA Interaction : The ability to intercalate into DNA strands has been observed with several acridine derivatives, resulting in disruption of cellular processes and triggering apoptosis in tumor cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of acridine derivatives, including those structurally similar to this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of various acridine derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values for these compounds ranged from low micromolar concentrations (around for some derivatives), indicating strong anti-cancer potential .
- Mechanism of Action Studies : Investigations into the mechanisms revealed that these compounds induce apoptosis through mitochondrial pathways and caspase activation, further supporting their role as potential chemotherapeutic agents .
- In Vivo Efficacy : Animal model studies have shown that acridine derivatives can significantly reduce tumor growth and improve survival rates in treated subjects compared to controls .
Q & A
Q. What challenges arise when scaling up synthesis for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
